6-Bromo-4-chloro-5,8-dimethoxyquinoline
Description
Properties
Molecular Formula |
C11H9BrClNO2 |
|---|---|
Molecular Weight |
302.55 g/mol |
IUPAC Name |
6-bromo-4-chloro-5,8-dimethoxyquinoline |
InChI |
InChI=1S/C11H9BrClNO2/c1-15-8-5-6(12)11(16-2)9-7(13)3-4-14-10(8)9/h3-5H,1-2H3 |
InChI Key |
UPKBZTLFQPHNQX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C2=C(C=CN=C12)Cl)OC)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Quinoline Derivatives
Substituent Position and Electronic Effects
The positions of bromo, chloro, and methoxy groups significantly influence reactivity and biological activity. Key comparisons include:
5-Bromo-6,8-dimethoxyquinoline (47)
- Substituents : Bromo at C5, methoxy at C6 and C7.
- Biological Activity : Exhibits anticancer activity against Hep3B, HeLa, and MCF7 cell lines (IC₅₀: 2–50 μg/ml) with low cytotoxicity .
4-Bromo-6,7-dimethoxyquinoline
- Substituents : Bromo at C4, methoxy at C6 and C5.
- Structural Similarity : 0.75 similarity score to the target compound .
- Impact : The shifted methoxy groups (C6/C7 vs. C5/C8) alter electronic distribution, affecting binding to aromatic receptors.
2-Chloro-3-n-hexyl-5,8-dimethoxyquinoline (2d)
Physicochemical Properties
Preparation Methods
Bromination of 5,8-Dimethoxyquinolin-4(1H)-one Followed by Chlorination
Key Steps :
-
Bromination : 5,8-Dimethoxyquinolin-4(1H)-one is brominated at the 6-position using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., AlCl₃).
-
Chlorination : The resulting 6-bromo-5,8-dimethoxyquinolin-4(1H)-one is treated with phosphorus oxychloride (POCl₃) to replace the hydroxyl group with chlorine.
Procedure :
-
Bromination :
-
Chlorination :
Advantages : High yields, minimal side products.
Limitations : Requires careful handling of POCl₃ due to toxicity.
Friedel-Crafts Cyclization from 4-Bromoaniline Derivatives
Key Steps :
-
Formation of Meldrum’s Acid Adduct : 4-Bromoaniline reacts with Meldrum’s acid and triethyl orthoformate to form a β-ketoamide intermediate.
-
Cyclization : Thermal cyclization in diphenyl ether (Ph₂O) at 220–250°C generates the quinoline core.
-
Methoxylation and Chlorination : Sequential O-methylation and chlorination introduce methoxy and chloro groups.
Procedure :
-
Cyclization :
-
Chlorination :
Advantages : Scalable for industrial production.
Limitations : High-temperature cyclization risks decomposition.
Oxidative Demethylation and Functionalization
Key Steps :
-
Demethylation : 6-Bromo-4-chloro-5,8-dimethoxyquinoline is treated with cerium(IV) ammonium nitrate (CAN) to selectively remove methoxy groups.
-
Re-functionalization : The demethylated intermediate is re-methylated or substituted for further derivatization.
Procedure :
-
Demethylation :
Applications : Used to access bioactive derivatives like 11-hydroxyascididemin.
Comparative Analysis of Methods
Optimization and Challenges
Bromination Efficiency
Q & A
Basic: What are the standard synthetic routes for 6-Bromo-4-chloro-5,8-dimethoxyquinoline, and what key reaction conditions should be optimized?
Methodological Answer:
The synthesis typically involves halogenation and methoxylation of the quinoline core. Key steps include:
- Bromination/Chlorination: Use electrophilic aromatic substitution (EAS) with Br₂ or Cl₂ sources under controlled acidic conditions.
- Methoxy Group Introduction: Employ nucleophilic substitution or Ullmann-type coupling for methoxy groups at positions 5 and 7. Pd-catalyzed cross-coupling (e.g., with methoxide donors) is effective, as seen in analogous quinoline derivatives .
- Optimization Factors: Temperature (80–120°C), solvent choice (1,4-dioxane or DMF), and catalyst systems (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) significantly impact yield. For example, Pd(OAc)₂ with DPPF ligand in DMF at 80°C improves coupling efficiency .
Basic: Which spectroscopic and analytical techniques are most effective for confirming the structure and purity of 6-Bromo-4-chloro-5,8-dimethoxyquinoline?
Methodological Answer:
Advanced: How can researchers resolve contradictions in reported reaction yields when using this compound as a synthetic intermediate?
Methodological Answer:
Contradictions often arise from:
- Catalyst Variability: Pd(PPh₃)₄ vs. Pd(OAc)₂ may alter reaction pathways. Comparative studies under inert atmospheres (N₂/Ar) are recommended .
- Impurity Profiles: Use LC-MS to detect halogenated byproducts (e.g., dechlorinated analogs). Adjust stoichiometry of Cl/Br donors to suppress side reactions.
- Solvent Effects: Polar aprotic solvents (DMF) favor coupling but may degrade methoxy groups. Validate solvent purity via Karl Fischer titration .
Advanced: What strategies are recommended for analyzing the electronic effects of substituents on the quinoline core in SAR studies?
Methodological Answer:
- Computational Modeling: Density Functional Theory (DFT) to map electron density (e.g., C5/C8 methoxy groups increase electron donation, altering reactivity at C4/C6) .
- Comparative Synthesis: Synthesize analogs (e.g., 5,8-dihydroxy vs. dimethoxy) and assess biological activity shifts.
- Electrochemical Analysis: Cyclic voltammetry to quantify redox potentials influenced by Br/Cl substituents .
Basic: What are the typical storage conditions and stability considerations for this compound in laboratory settings?
Methodological Answer:
- Storage: 0–6°C in amber vials under inert gas (N₂) to prevent hydrolysis of methoxy groups .
- Stability Tests: Monitor via TLC/HPLC every 3 months. Degradation products (e.g., quinoline-5,8-diol) indicate moisture exposure .
Advanced: How can researchers validate the formation of unexpected byproducts during cross-coupling reactions?
Methodological Answer:
- Byproduct Trapping: Use scavengers (e.g., polymer-bound thiourea for Pd residues) .
- Isolation Techniques: Preparative HPLC or column chromatography to separate isomers (e.g., 5-OCH₃ vs. 8-OCH₃ positional variants).
- Mechanistic Probes: Isotopic labeling (e.g., DMF-d₇) to trace solvent participation in side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
